molecular formula C16H23NO7S B1276680 Boc-Ser(Tos)-OMe CAS No. 56926-94-4

Boc-Ser(Tos)-OMe

Cat. No. B1276680
CAS RN: 56926-94-4
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Boc-Ser(Tos)-OMe is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-Ser(Tos)-OMe is C16H23NO7S . The IUPAC name is methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI Key is VVBLIPVUGGNLGW-ZDUSSCGKSA-N .


Chemical Reactions Analysis

Boc-Ser(Tos)-OMe is a serine derivative . As a protected amino acid, it is used in peptide synthesis. The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Ser(Tos)-OMe has a molecular weight of 373.42 g/mol . It has a density of 1.236 g/cm3 and a melting point of 74-75 °C .

Scientific Research Applications

1. Dual Protection of Amino Functions Involving Boc

  • Summary of Application: Boc-groups play a pivotal role in the synthesis of multifunctional targets. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
  • Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .

2. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome

  • Summary of Application: Boc-Ser(OBzl)-Leu-Leucinal is used in the synthesis of peptide aldehyde derivatives, which are inhibitors of the 20S proteasome .
  • Methods of Application: The ability of these compounds to inhibit the 20S proteasome was assayed .
  • Results or Outcomes: Among the tested compounds, Boc-Ser(OBzl)-Leu-Leucinal exhibited significant activity, representing an order of magnitude enhancement compared with MG132 .

3. Sustainable and Chemoselective N-Boc Protection of Amines

  • Summary of Application: A green and practical approach for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines with di-tert-butyl dicarbonate (Boc2O) is described .
  • Methods of Application: Selective N-Boc protection was achieved in excellent yields in urea-choline chloride deep eutectic solvent (DES) as the most promising environmentally .
  • Results or Outcomes: This method provides a sustainable and chemoselective way for N-Boc protection of amines .

4. Synthesis of Multifunctional Targets

  • Summary of Application: Boc-groups are used in the synthesis of multifunctional targets. This involves dual protection of amines and amides .
  • Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
  • Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .

5. Facilitated Cleavage Due to Mutual Interaction

  • Summary of Application: Boc-groups are used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
  • Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .

6. Boc Protecting Group for Amines

  • Summary of Application: Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups. Perhaps the most common strategy to protect an amino group is to convert it into a carbamate .
  • Methods of Application: The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .
  • Results or Outcomes: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .

7. Formation of Boc-Protected Amines

  • Summary of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
  • Methods of Application: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used. The Boc group is stable towards most nucleophiles and bases .
  • Results or Outcomes: This method provides a sustainable and chemoselective way for N-Boc protection of amines .

Safety And Hazards

Boc-Ser(Tos)-OMe should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

Boc-Ser(Tos)-OMe is primarily used for research purposes . Its future directions may include further exploration of its potential applications in peptide synthesis and other areas of biochemical research.

properties

IUPAC Name

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLIPVUGGNLGW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426556
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Tos)-OMe

CAS RN

56926-94-4
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser(Tos)-OMe
Reactant of Route 2
Reactant of Route 2
Boc-Ser(Tos)-OMe
Reactant of Route 3
Reactant of Route 3
Boc-Ser(Tos)-OMe
Reactant of Route 4
Reactant of Route 4
Boc-Ser(Tos)-OMe
Reactant of Route 5
Reactant of Route 5
Boc-Ser(Tos)-OMe
Reactant of Route 6
Reactant of Route 6
Boc-Ser(Tos)-OMe

Citations

For This Compound
1
Citations
C Ge, J Zhu, G Wu, H Ye, H Lu, L Yin - Biomacromolecules, 2022 - ACS Publications
Sulfur-containing polypeptides, capable of reactive oxygen species (ROS)-responsive structural change, are one of the most important building blocks for the construction of polypeptide-…
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.